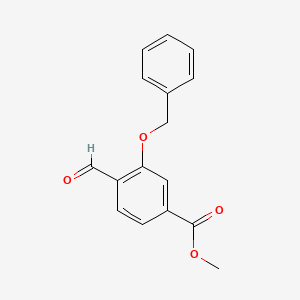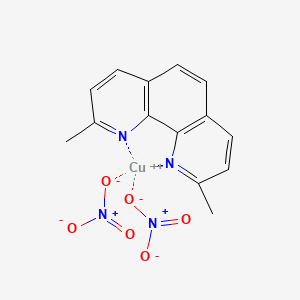
(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper is a coordination compound that features a copper ion complexed with 2,9-dimethyl-1,10-phenanthroline and nitrate ions. This compound is known for its unique chemical properties and applications in various fields, including analytical chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper typically involves the reaction of copper(II) nitrate with 2,9-dimethyl-1,10-phenanthroline in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then isolated by filtration and recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: The nitrate ligands can be substituted with other anions or ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the copper center.
Reducing Agents: Such as sodium borohydride, can reduce the copper center.
Substitution Reagents: Various anions like chloride or sulfate can replace the nitrate ligands under appropriate conditions.
Major Products Formed
Oxidation Products: Depending on the oxidizing agent, products may include higher oxidation state copper complexes.
Reduction Products: Reduced copper complexes with lower oxidation states.
Substitution Products: New coordination compounds with different anions replacing the nitrate ligands.
Aplicaciones Científicas De Investigación
(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper has several scientific research applications:
Analytical Chemistry: Used as a reagent for the colorimetric determination of copper due to its ability to form colored complexes.
Materials Science: Employed in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper involves its ability to coordinate with various substrates through its copper center. The 2,9-dimethyl-1,10-phenanthroline ligand stabilizes the copper ion, allowing it to participate in redox reactions and coordinate with other molecules. This coordination ability is crucial for its applications in catalysis and analytical chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: The parent ligand used in the synthesis of (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper.
1,10-Phenanthroline: A similar ligand without the methyl groups at positions 2 and 9, leading to different coordination properties.
Bathocuproine: A derivative with phenyl substituents at positions 4 and 7, used in similar applications.
Uniqueness
This compound is unique due to the presence of the 2,9-dimethyl-1,10-phenanthroline ligand, which provides steric hindrance and electronic effects that influence the compound’s reactivity and stability. This makes it particularly useful in selective analytical applications and specialized catalytic processes.
Propiedades
Fórmula molecular |
C14H12CuN4O6 |
|---|---|
Peso molecular |
395.81 g/mol |
Nombre IUPAC |
copper;2,9-dimethyl-1,10-phenanthroline;dinitrate |
InChI |
InChI=1S/C14H12N2.Cu.2NO3/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;2*2-1(3)4/h3-8H,1-2H3;;;/q;+2;2*-1 |
Clave InChI |
IKSFNJHOUQUQDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


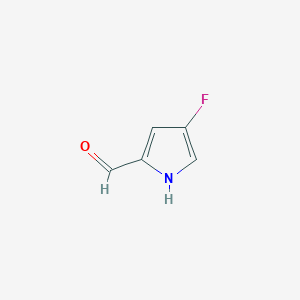
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
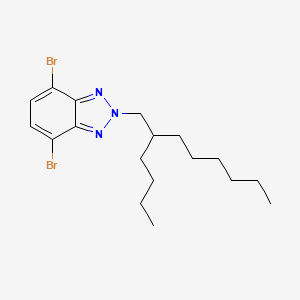



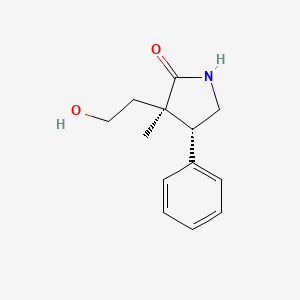
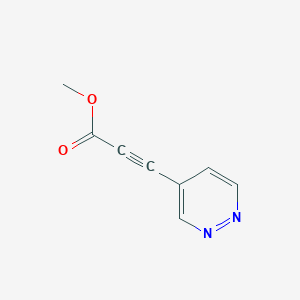
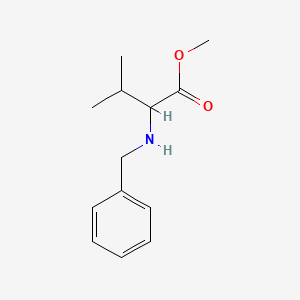
![8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
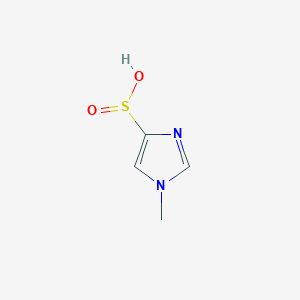
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
